2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one
Description
2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thiazolidinone ring attached to a 3,5-dimethylphenyl group through an imino linkage.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-8(2)5-9(4-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14) |
InChI Key |
RGLCFEXHTFHCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)CS2)C |
solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one typically involves the reaction of 3,5-dimethyl aniline with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-phenylimino)-thiazolidin-4-one: Known for its diverse biological activities.
2-(3,5-Dimethyl-phenylimino)-methyl-4-nitro-phenol: Another compound with similar structural features but different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with distinct catalytic properties.
Uniqueness
This compound stands out due to its unique combination of a thiazolidinone ring and a 3,5-dimethylphenyl group. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
